molecular formula C7H5N5 B1506592 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile CAS No. 937049-27-9

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile

Cat. No.: B1506592
CAS No.: 937049-27-9
M. Wt: 159.15 g/mol
InChI Key: YCOWMCJDHVVWKJ-UHFFFAOYSA-N
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Description

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrrolo[2,1-F][1,2,4]triazine core with an amino group at the 4-position and a carbonitrile group at the 6-position

Synthetic Routes and Reaction Conditions:

  • Synthesis from Pyrrole Derivatives: One common method involves starting with pyrrole derivatives, which undergo a series of reactions to form the desired compound.

  • Synthesis via Bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to produce the target compound.

  • Formation of Triazinium Dicyanomethylide: Another approach is the formation of triazinium dicyanomethylide intermediates, followed by further reactions to obtain the final product.

  • Multistep Synthesis: This method involves multiple steps, including the use of transition metal catalysts to facilitate the formation of the pyrrolo[2,1-F][1,2,4]triazine core.

  • Transition Metal Mediated Synthesis: Transition metals such as palladium or copper can be used to mediate the synthesis of the compound.

  • Rearrangement of Pyrrolooxadiaz: This method involves the rearrangement of pyrrolooxadiaz intermediates to form the target compound.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the carbonitrile group to a primary amine.

  • Substitution: Substitution reactions can occur at various positions on the heterocyclic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives and carboxylic acids.

  • Reduction Products: Primary amines.

  • Substitution Products: Various substituted pyrrolo[2,1-F][1,2,4]triazine derivatives.

Future Directions

Pyrrolo[2,1-F][1,2,4]triazine, the parent moiety of 4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile, is an integral part of several kinase inhibitors and nucleoside drugs. It has shown promising potential in drug research due to its wide range of biological activities. Future research may focus on further exploring the therapeutic applications of this compound .

Biochemical Analysis

Biochemical Properties

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can modulate the activity of these enzymes, leading to changes in cellular signaling pathways. Additionally, this compound has been found to bind to proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation. Moreover, this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, this compound can interact with DNA, interfering with replication and repair processes, which can result in cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under various conditions, maintaining its inhibitory effects on enzymes and cellular processes. Long-term studies have shown that this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, making it a promising candidate for chronic treatments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect metabolic flux, leading to changes in metabolite levels. For example, this compound can inhibit glycolysis, a key metabolic pathway, by targeting enzymes involved in glucose metabolism. This inhibition can reduce the energy supply to cancer cells, thereby inhibiting their growth and proliferation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its role in inhibiting DNA replication and repair, leading to cell cycle arrest and apoptosis .

Scientific Research Applications

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile has shown promise in several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of viral infections.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Aminopyrrolo[2,1-F][1,2,4]triazine-6-carbonitrile is unique due to its specific structural features and reactivity. Similar compounds include:

  • Pyrrolo[2,1-F][1,2,4]triazine derivatives: These compounds share the same core structure but may have different substituents.

  • Other heterocyclic compounds: Compounds with similar heterocyclic cores, such as pyrazoles and imidazoles, can exhibit similar properties and applications.

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Properties

IUPAC Name

4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-2-5-1-6-7(9)10-4-11-12(6)3-5/h1,3-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOWMCJDHVVWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717617
Record name 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937049-27-9
Record name 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of EtOH (50 mL) was added 1-amino-1H-pyrrole-2,4-dicarbonitrile (1.00 g, 7.57 mmol) followed by formamidine acetate (9.46 g, 90.8 mmol) and potassium carbonate (14.6 g, 106.0 mmol). The solution was heated to 80° C. for 2 h. Upon cooling to rt, the reaction mixture was diluted with EtOAc transferred to a separatory funnel and washed with water. The organic layer was collected, dried (MgSO4), filtered, and concentrated to dryness. The crude material was then triturated with EtOH-water. The solid was collected, washed with water, and dried under vacuum to afford 0.91 g of the above compound as a yellow-orange solid (5.70 mmol, yield 75%). 1H-NMR (DMSO-d6) δ 8.37 (d, J=1.8 Hz, 1H), 8.19 (d, J=17.4, 2H), 7.93 (s, 1H), 7.27 (d, J=1.8 Hz, 1H); LCMS RT=1.14 min.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
9.46 g
Type
reactant
Reaction Step Two
Quantity
14.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
75%

Synthesis routes and methods II

Procedure details

1-Amino-1H-pyrrole-2,4-dicarbonitrile (3.00 g, 22.71 mmol), formamidine acetate (22.71 g, 272.47 mmol) and K2CO3 (43.93 g, 317.88 mmol) were diluted in EtOH (105 mL). The mixture was heated at 80° C. for 2 h and then cooled to rt. EtOAc (200 mL) was added and the organic layer was washed with water (100 mL), dried over MgSO4 and then concentrated to dryness. The crude material was purified by ISCO® chromatography to afford the desired product (2.58 g, 71%). 1H NMR (400 MHz, DMF-d6) δ 7.91 (s, 1H), 7.64 (s, 1H), 7.61 (s, 1H), 7.21 (s, 2H); LC-MS m/z[M+H]+ 159.9, RT 1.21 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
22.71 g
Type
reactant
Reaction Step One
Name
Quantity
43.93 g
Type
reactant
Reaction Step One
Name
Quantity
105 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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